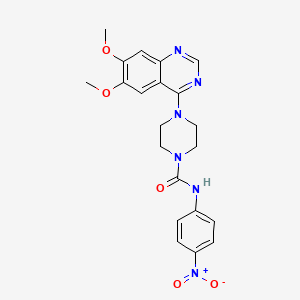

KN1022

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H22N6O5 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-nitrophenyl)piperazine-1-carboxamide |

InChI |

InChI=1S/C21H22N6O5/c1-31-18-11-16-17(12-19(18)32-2)22-13-23-20(16)25-7-9-26(10-8-25)21(28)24-14-3-5-15(6-4-14)27(29)30/h3-6,11-13H,7-10H2,1-2H3,(H,24,28) |

InChI Key |

ZIFCMJKHIXABHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KN1022 (JSKN022)

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN1022, also known as JSKN022, is an investigational first-in-class bispecific antibody-drug conjugate (ADC) developed by Alphamab Oncology. It is designed for the treatment of advanced malignant solid tumors, particularly those that are refractory or resistant to PD-1/PD-L1 inhibitors. This technical guide provides a comprehensive overview of the core mechanism of action of JSKN022, including its molecular design, preclinical data, and the experimental protocols used in its evaluation.

Core Mechanism of Action

JSKN022 is a multi-faceted therapeutic agent that combines the principles of targeted therapy and immunotherapy. Its mechanism of action can be broken down into several key steps:

-

Bispecific Targeting: JSKN022 is engineered to simultaneously bind to two distinct targets on the surface of tumor cells: Programmed Death-Ligand 1 (PD-L1) and integrin αvβ6.[1][2] This dual-targeting approach is intended to enhance tumor cell selectivity and internalization.

-

Internalization: Upon binding to either PD-L1 or integrin αvβ6, JSKN022 is internalized into the tumor cell through target-mediated endocytosis.[2][3] Preclinical studies have shown that JSKN022 has a superior internalization capacity in cancer cells compared to monospecific antibodies.[4]

-

Lysosomal Trafficking and Payload Release: Once inside the cell, JSKN022 is transported to the lysosome. The ADC is designed with a cleavable linker that is hydrolyzed by lysosomal enzymes, such as cathepsin B.[2][3] This enzymatic cleavage releases the cytotoxic payload, a topoisomerase I inhibitor known as T01.[4]

-

Induction of Apoptosis: The released T01 payload induces apoptosis (programmed cell death) in the targeted tumor cells.[2][3]

-

Bystander Effect: The T01 payload is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells. This "bystander effect" can enhance the overall anti-tumor activity of the ADC.

-

Immunomodulation: In addition to its cytotoxic effects, JSKN022 is also designed to modulate the tumor microenvironment. By targeting PD-L1, it can block the interaction between PD-L1 on tumor cells and PD-1 on immune cells, thereby relieving the suppression of the anti-tumor immune response.[4] Furthermore, the payload has been suggested to block TGF-β signaling, which can further enhance immune function.[3][5]

Molecular and Preclinical Data

Binding and Specificity

Preclinical studies have demonstrated that JSKN022 specifically binds to both human PD-L1 and integrin αvβ6/8 proteins without cross-reactivity with other integrin family members.[4] Flow cytometry assays have shown a superior binding capacity of JSKN022 compared to its parental monospecific antibodies.[4]

| Parameter | Target | Method | Result |

| Binding Specificity | PD-L1 | ELISA | Specific binding confirmed |

| Integrin αvβ6/8 | ELISA | Specific binding confirmed | |

| Binding Capacity | PD-L1 & Integrin | Flow Cytometry | Superior binding compared to parental antibodies |

Internalization

JSKN022 has demonstrated enhanced internalization in cancer cell lines compared to monospecific antibodies.[4]

| Cell Line | Assay Type | Result |

| HCC4006 | In vitro | Superior internalization compared to mono-target antibodies |

| Capan-2 | In vitro | Superior internalization compared to mono-target antibodies |

In Vitro and In Vivo Efficacy

JSKN022 has shown potent anti-tumor activity in both in vitro and in vivo preclinical models.[1] It effectively inhibits the proliferation of cancer cells and demonstrates greater tumor suppression than single-target ADCs in preclinical cancer models.[4][5]

| Model Type | Details | Result |

| In Vitro | Cancer cell proliferation assays | Effective inhibition of cancer cell proliferation |

| In Vivo | Preclinical cancer models | Greater tumor suppression than single-target ADCs |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of JSKN022 have been summarized from publicly available information.

Binding Assays

-

Bridging ELISA: To confirm simultaneous binding to both PD-L1 and integrin αvβ6/8.[4]

-

Flow Cytometry: To assess the binding capacity of JSKN022 to cancer cell lines expressing the target antigens.[4]

Internalization Assay

The internalization rate of JSKN022 compared to parental antibodies was assessed in HCC4006 and BxPC-3 tumor cells.[4] While the specific methodology is not detailed in the available resources, such assays typically involve labeling the antibody with a fluorescent dye and measuring the increase in intracellular fluorescence over time using flow cytometry or high-content imaging.

In Vitro Cell Proliferation Assay

The anti-proliferative activity of JSKN022 was examined in a range of cancer cell lines.[4] These assays typically involve seeding cancer cells in multi-well plates, treating them with a dilution series of the ADC, and measuring cell viability after a set incubation period (e.g., 72 hours) using a colorimetric or fluorometric reagent that measures metabolic activity (e.g., MTT, resazurin) or ATP content.

In Vivo Tumor Xenograft Studies

The in vivo anti-tumor efficacy of JSKN022 was evaluated in cell-derived xenograft (CDX) models.[4] This typically involves implanting human cancer cells into immunocompromised mice. Once tumors are established, the animals are treated with JSKN022, control antibodies, or vehicle, and tumor growth is monitored over time.

Visualizations

Signaling Pathway

Caption: Mechanism of action of JSKN022 from cell surface binding to apoptosis.

Experimental Workflow

Caption: Preclinical evaluation workflow for JSKN022.

Conclusion

JSKN022 represents a novel and promising approach to cancer therapy by combining the precision of a bispecific antibody with the potent cytotoxicity of a topoisomerase I inhibitor. Its multifaceted mechanism of action, which includes dual-targeting, efficient internalization, a bystander effect, and immunomodulation, suggests its potential to overcome resistance to existing therapies. The preclinical data to date support its continued development, and a Phase I clinical trial has been initiated to evaluate its safety and efficacy in patients with advanced solid tumors.

References

- 1. biopharmaapac.com [biopharmaapac.com]

- 2. Alphamab Oncology Announces IND Application for Innovative PD-L1/αvβ6 Bispecific ADC JSKN022 was Officially Accepted by CDE [prnewswire.com]

- 3. researchgate.net [researchgate.net]

- 4. Alphamab Oncology Presented Preclinical Data on Two Novel Bispecific ADCs at the 2025 AACR Annual Meeting-Alphamab Oncology [alphamabonc.com]

- 5. Alphamab Oncology Announces the First Patient Dosed in a Phase I Clinical Study of PD-L1/αvβ6 Bispecfic ADC JSKN022 [prnewswire.com]

An in-depth examination of the synthesis, mechanism of action, and preclinical data of a novel class of quinazoline-based PDGFR inhibitors.

This technical guide provides a comprehensive overview of KN1022 and its related quinazoline derivatives, a promising class of compounds targeting the Platelet-Derived Growth Factor Receptor (PDGFR). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, structure-activity relationships, and key experimental protocols.

Core Compound Profile: this compound

This compound has been identified as a potent inhibitor of the phosphorylation of the Platelet-Derived Growth Factor Receptor (PDGFR)[1]. The core structure of this compound is based on a quinazoline scaffold, a heterocyclic chemical compound that has been extensively explored in medicinal chemistry for the development of kinase inhibitors.

Quantitative Biological Data

The following table summarizes the key in vitro activity of this compound against its primary target.

| Compound | Target | IC50 (μM) |

| This compound | PDGFR Phosphorylation | 0.24 |

| Table 1: In vitro inhibitory activity of this compound.[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect through the competitive inhibition of ATP binding to the catalytic domain of PDGFR. This action blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cellular proliferation, migration, and survival. The inhibition of PDGFR signaling is a validated therapeutic strategy in oncology and other proliferative diseases.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the quinazoline scaffold have revealed key structural features essential for potent PDGFR inhibition. The following provides a generalized summary of the SAR for this class of compounds.

-

C4-Anilino Substitution: The nature of the substituent on the aniline ring at the C4 position of the quinazoline core is critical for activity.

-

C6 and C7 Substitution: Modifications at these positions with small, lipophilic groups can influence potency and pharmacokinetic properties.

-

Urea Moiety: The presence and substitution pattern of a urea or thiourea group linked to the C4-anilino moiety often play a significant role in target engagement.

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound and its derivatives.

General Synthesis of Quinazoline Derivatives

The synthesis of the quinazoline core typically involves a multi-step process, a generalized workflow for which is outlined below.

Detailed Protocol:

-

Cyclization: A substituted anthranilic acid is reacted with formamide or a similar reagent under high temperature to yield the corresponding 4(3H)-quinazolinone.

-

Chlorination: The quinazolinone is treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to produce the 4-chloroquinazoline intermediate.

-

Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with a substituted aniline in the presence of a base to afford the 4-anilinoquinazoline scaffold.

-

Final Modification: Further chemical transformations, such as the introduction of a urea moiety, are performed on the aniline portion to yield the final target compounds.

In Vitro PDGFR Phosphorylation Assay

The inhibitory activity of the compounds on PDGFR phosphorylation is a key determinant of their potency.

Protocol Overview:

-

Cell Culture: A cell line overexpressing human PDGFR (e.g., NIH-3T3-PDGFR) is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.

-

Ligand Stimulation: The cells are then stimulated with recombinant human PDGF to induce receptor phosphorylation.

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using a capture antibody specific for total PDGFR and a detection antibody that recognizes the phosphorylated form of the receptor.

-

Data Analysis: The absorbance is read, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound and its related quinazoline derivatives represent a promising class of PDGFR inhibitors with potential applications in various therapeutic areas. The data presented in this guide highlight the potent in vitro activity of the lead compound and provide a framework for the synthesis and evaluation of new analogs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound class.

References

In-depth Technical Guide: KN1022, a Potent and Selective PDGFR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KN1022 is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation, belonging to a class of quinazoline derivatives. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows. The information presented herein is synthesized from the seminal work by Matsuno et al. (2002) and other relevant studies in the field, offering a valuable resource for researchers investigating receptor tyrosine kinase inhibitors and their therapeutic potential.

Core Mechanism of Action: Inhibition of PDGFR Signaling

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of the platelet-derived growth factor receptor (PDGFR). This action prevents the autophosphorylation of the receptor upon ligand (PDGF) binding, thereby blocking the initiation of downstream signaling cascades. The aberrant activation of the PDGFR pathway is a known driver in various proliferative diseases, including certain cancers and vascular disorders. By inhibiting this key signaling node, this compound effectively curtails cellular processes such as proliferation, migration, and survival that are dependent on PDGFR activation.

Signaling Pathway Diagram

KN1022: A Scientific Literature Review of a Potent PDGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the scientific literature on KN1022, a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) phosphorylation. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes associated signaling pathways and experimental workflows to support further research and development efforts.

Core Concepts and Mechanism of Action

This compound is a quinazoline derivative identified as a highly effective inhibitor of PDGFR phosphorylation, a critical step in the signaling cascade that drives cellular proliferation and migration. The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the PDGFR tyrosine kinase domain, thereby blocking the autophosphorylation of the receptor and subsequent downstream signaling events. This inhibition has been shown to translate into significant anti-proliferative effects, particularly in vascular smooth muscle cells, suggesting its potential therapeutic application in diseases characterized by abnormal cell proliferation, such as atherosclerosis and restenosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its more potent analogs. This data is extracted from seminal studies on this class of compounds.

| Compound | Description | IC50 (PDGFR Phosphorylation) | Reference |

| This compound | Prototype 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline | 0.24 µM | [1] |

| Compound 16 | 4-tert-butylphenyl analog | 0.03 µM | [1] |

| Compound 20 | 4-isopropoxyphenyl analog | Not explicitly stated, but used in in-vivo studies | [1] |

| Compound 21 | 4-phenoxyphenyl analog | 0.08 µM | [1] |

| Compound 36 | 4-(4-methylphenoxy)phenyl analog | 0.02 µM | [1] |

| Compound 6 | 4-chlorophenyl analog | Not explicitly stated, but used in in-vivo studies | [1] |

| Compound 9 | 4-bromophenyl analog | Not explicitly stated, but used in in-vivo studies | [1] |

Table 1: In Vitro Potency of this compound and Analogs against PDGFR Phosphorylation.

| Compound | Animal Model | Dosing Regimen | Outcome | Inhibition of Neointima Formation | Reference |

| Compound 6 | Rat Carotid Artery Balloon Injury | 30 mg/kg, twice daily (oral) | Significant inhibition of neointima formation | 24-38% | [1] |

| Compound 9 | Rat Carotid Artery Balloon Injury | 30 mg/kg, twice daily (oral) | Significant inhibition of neointima formation | 24-38% | [1] |

| Compound 20 | Rat Carotid Artery Balloon Injury | 30 mg/kg, twice daily (oral) | Significant inhibition of neointima formation | 24-38% | [1] |

Table 2: In Vivo Efficacy of this compound Analogs.

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the evaluation of this compound and its analogs.

PDGFR Phosphorylation Assay

This assay is designed to measure the inhibitory effect of compounds on the autophosphorylation of the PDGFR.

-

Cell Line: NIH3T3 cells overexpressing the human PDGF β-receptor.

-

Procedure:

-

Cells are cultured to confluence in 96-well plates.

-

The cells are then serum-starved for 24 hours to reduce basal receptor phosphorylation.

-

Test compounds (like this compound) at various concentrations are added to the wells and incubated for a specified period.

-

PDGF-BB (Platelet-Derived Growth Factor-BB) is added to stimulate receptor autophosphorylation.

-

The cells are lysed, and the cell lysates are transferred to an ELISA plate coated with an anti-PDGFR antibody.

-

The amount of phosphorylated PDGFR is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.

-

The optical density is measured, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of the PDGF-BB-induced receptor phosphorylation.

-

Vascular Smooth Muscle Cell Proliferation Assay

This assay assesses the anti-proliferative activity of the compounds on cells that play a key role in neointima formation.

-

Cell Type: Porcine vascular smooth muscle cells (VSMCs).

-

Procedure:

-

VSMCs are seeded in 96-well plates and allowed to adhere.

-

The cells are synchronized by serum starvation.

-

Test compounds are added at various concentrations in the presence of a mitogen, typically PDGF-BB, to stimulate proliferation.

-

After an incubation period (e.g., 48-72 hours), cell proliferation is quantified using a standard method such as the MTT assay or by measuring the incorporation of a labeled nucleoside (e.g., BrdU).

-

The IC50 value is determined as the concentration of the compound that inhibits 50% of the PDGF-BB-induced cell proliferation.

-

Rat Carotid Artery Balloon Injury Model

This in vivo model is used to evaluate the efficacy of compounds in preventing neointima formation, a key pathological process in restenosis.[2][3]

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

The rats are anesthetized.

-

The left common carotid artery is exposed through a midline cervical incision.[4]

-

A balloon catheter (e.g., 2F Fogarty) is introduced into the common carotid artery via the external carotid artery.[4]

-

The balloon is inflated to induce endothelial denudation and stretch injury to the arterial wall.[4] This process is typically repeated to ensure complete injury.[4]

-

The catheter is removed, and blood flow is restored.

-

The test compound is administered orally, typically starting before the injury and continuing for a period of two weeks.

-

After the treatment period, the rats are euthanized, and the injured carotid arteries are harvested, fixed, and embedded in paraffin.

-

Cross-sections of the artery are stained (e.g., with hematoxylin and eosin) to visualize the neointima.

-

The areas of the intima and media are measured using image analysis software to determine the intima-to-media ratio, a measure of neointimal thickening. The percentage of inhibition of neointima formation by the compound is then calculated relative to a vehicle-treated control group.

-

Visualizations

The following diagrams illustrate the PDGFR signaling pathway and a typical experimental workflow for the evaluation of a PDGFR inhibitor like this compound.

Caption: PDGFR Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

- 1. Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 1. Synthesis, structure-activity relationship, and biological effects of a new class of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat carotid artery balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Video: A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics [jove.com]

Methodological & Application

Application Notes and Protocols for KN1022 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN1022, also identified as PDGFR Tyrosine Kinase Inhibitor III, is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway.[1] As a member of the quinazoline class of kinase inhibitors, this compound demonstrates significant inhibitory activity against PDGFR phosphorylation, a critical step in cell proliferation, migration, and angiogenesis.[2] Dysregulation of the PDGF/PDGFR signaling cascade is implicated in various pathological conditions, including cancer, fibrosis, and atherosclerosis, making it a key target for therapeutic intervention.[3][4] These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound and similar compounds against PDGFR and a panel of other kinases.

Signaling Pathway and Mechanism of Action

The Platelet-Derived Growth Factor (PDGF) family of ligands binds to their cognate receptors (PDGFRα and PDGFRβ), inducing receptor dimerization and subsequent auto-phosphorylation of specific tyrosine residues within the intracellular kinase domains.[5][6] This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, which regulate fundamental cellular processes.[5][7] this compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of PDGFR, thereby preventing receptor phosphorylation and blocking downstream signal transduction.

Figure 1: Simplified PDGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound (PDGFR Tyrosine Kinase Inhibitor III) has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | This compound (PDGFR TKI III) IC50 (µM) |

| PDGFRα | 0.05 |

| PDGFRβ | 0.13 |

| c-Kit | 0.05 |

| FLT3 | 0.23 |

| PDGFR (general phosphorylation) | 0.24[1] |

| FGFR | >30 |

| EGFR | >30 |

| PKA | >30 |

| PKC | >30 |

Note: Data for PDGFRα, PDGFRβ, c-Kit, FLT3, FGFR, EGFR, PKA, and PKC are from assays with PDGFR Tyrosine Kinase Inhibitor III.

Experimental Protocols

This section details a representative protocol for determining the in vitro inhibitory activity of this compound against PDGFR, based on common methodologies for kinase assays. This protocol utilizes the radiometric [γ-³²P]ATP method with immunoprecipitated PDGFR.

Materials and Reagents

-

Cell Lines: NIH3T3 cells (overexpressing PDGFR) or other suitable cell lines.

-

Antibodies: Anti-PDGFRβ antibody for immunoprecipitation.

-

Reagents for Immunoprecipitation: Protein A-Sepharose beads, Lysis Buffer (e.g., RIPA buffer), Wash Buffer.

-

Kinase Assay Reagents: Kinase Buffer, [γ-³²P]ATP, unlabeled ATP, substrate (e.g., poly(Glu, Tyr) 4:1), this compound stock solution (in DMSO).

-

Reagents for SDS-PAGE and Autoradiography: SDS-PAGE gels, loading buffer, transfer apparatus, nitrocellulose membrane, autoradiography film or phosphorimager.

Experimental Workflow

Figure 2: General workflow for the in vitro kinase assay of this compound.

Detailed Protocol

1. Cell Culture and Lysate Preparation: a. Culture NIH3T3 cells to 80-90% confluency. b. Stimulate cells with PDGF-BB to induce PDGFR phosphorylation. c. Wash cells with ice-cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Immunoprecipitation of PDGFR: a. Incubate the cell lysate with anti-PDGFRβ antibody overnight at 4°C with gentle rotation. b. Add Protein A-Sepharose beads and incubate for an additional 1-2 hours. c. Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase buffer to remove unbound proteins.[8]

3. In Vitro Kinase Reaction: a. Resuspend the immunoprecipitated PDGFR beads in kinase buffer. b. Prepare serial dilutions of this compound in DMSO and add to the reaction tubes. Include a DMSO-only control. c. Add the substrate (e.g., poly(Glu, Tyr) 4:1) to each tube. d. Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[1][8] e. Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).[8]

4. Detection and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose membrane. d. Expose the membrane to autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.[8] e. Quantify the band intensities corresponding to the phosphorylated substrate. f. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This document provides a comprehensive overview and a detailed protocol for assessing the in vitro kinase inhibitory activity of this compound. The provided data and methodologies are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the characterization of novel kinase inhibitors targeting the PDGFR signaling pathway. The experimental protocol can be adapted to other kinase assay formats, such as non-radiometric methods (e.g., ADP-Glo, HTRF), depending on the available resources and throughput requirements.

References

- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. sinobiological.com [sinobiological.com]

- 7. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for KN1022 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN1022 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] It belongs to a class of quinazoline derivatives that have been developed to target the phosphorylation of PDGFR, a key signaling node implicated in various cellular processes, including proliferation, migration, and survival. Dysregulation of the PDGFR signaling pathway is a hallmark of numerous pathologies, including various cancers and fibrotic diseases, making it a critical target for therapeutic intervention.

This document provides detailed application notes and protocols for the use of this compound in a cell culture setting. It is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound on cells.

Mechanism of Action

This compound exerts its biological effects by inhibiting the autophosphorylation of PDGFR upon ligand binding. Platelet-derived growth factors (PDGFs) bind to the extracellular domain of PDGFRs (PDGFRα and PDGFRβ), inducing receptor dimerization. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins, activating critical intracellular cascades such as the Ras-MAPK and PI3K-AKT pathways, which in turn promote cell growth, proliferation, and survival. This compound, by blocking the initial phosphorylation event, effectively abrogates these downstream signals.

Data Presentation

The following table summarizes the in vitro activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PDGFR Phosphorylation) | 0.24 µM | Porcine Vascular Smooth Muscle Cells | [1] |

| IC50 (Cell Proliferation) | ~0.3 µM | PDGF-BB-induced Porcine Vascular Smooth Muscle Cells | [1] |

Signaling Pathway

The diagram below illustrates the PDGFR signaling pathway and the point of inhibition by this compound.

Caption: PDGFR Signaling Pathway and this compound Inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of this compound, calculate the amount of powder needed to prepare a 10 mM stock solution in DMSO.

-

Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of PDGF-responsive cells.

Materials:

-

PDGF-responsive cell line (e.g., NIH3T3, primary vascular smooth muscle cells)

-

Complete growth medium

-

Serum-free or low-serum medium

-

Recombinant human PDGF-BB

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Experimental Workflow:

Caption: Workflow for Cell Proliferation Assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Serum Starvation: The next day, aspirate the growth medium and wash the cells once with sterile PBS. Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium to each well and incubate for 18-24 hours to synchronize the cells in a quiescent state.

-

This compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Remove the starvation medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours.

-

PDGF Stimulation: Prepare a solution of PDGF-BB in low-serum medium at a concentration that induces submaximal proliferation (e.g., 10-50 ng/mL). Add 10 µL of this solution to each well (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Subtract the background absorbance and normalize the data to the vehicle-treated, PDGF-stimulated control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of PDGFR Phosphorylation and Downstream Signaling

This protocol allows for the direct assessment of this compound's inhibitory effect on PDGFR phosphorylation and key downstream signaling pathways.

Materials:

-

PDGF-responsive cell line

-

6-well or 10 cm cell culture plates

-

Serum-free or low-serum medium

-

Recombinant human PDGF-BB

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody against a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells overnight as described in Protocol 2.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for 1-2 hours.

-

PDGF Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Western Blotting:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle-treated, PDGF-stimulated control.

Conclusion

This compound is a valuable research tool for investigating the role of PDGFR signaling in various biological systems. The protocols provided here offer a framework for characterizing the in vitro effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful experimental design and data analysis will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for KN1022 Administration in Mouse Models

A comprehensive guide for researchers, scientists, and drug development professionals.

Disclaimer

Initial searches for "KN1022" did not yield specific results for a therapeutic agent with this designation in publicly available scientific literature and databases. The information presented in these application notes is based on general protocols for administering therapeutic agents to mouse models in preclinical cancer research. It is imperative that researchers consult specific literature and safety data for the particular compound being investigated once its identity is confirmed. The protocols provided herein should be adapted based on the specific characteristics of the therapeutic agent, the tumor model, and the experimental objectives.

Introduction

The administration of novel therapeutic agents in mouse models is a critical step in preclinical drug development. These studies provide essential data on a compound's efficacy, pharmacokinetics, pharmacodynamics, and toxicity profile. This document outlines standardized procedures and considerations for the administration of a hypothetical therapeutic agent, designated here as this compound, in various mouse models of cancer. The protocols are designed to ensure reproducibility and generate robust data for the evaluation of the agent's therapeutic potential.

General Experimental Workflow

The successful execution of in vivo studies involving the administration of therapeutic agents like this compound requires careful planning and a systematic approach. The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for preclinical studies involving the administration of a therapeutic agent in mouse models.

Key Experimental Protocols

Detailed methodologies for critical stages of the in vivo study are provided below. These protocols should be adapted to the specific requirements of the research.

Cell Line-Derived Xenograft (CDX) Model Protocol

Objective: To establish tumors from a human cancer cell line in immunodeficient mice to evaluate the efficacy of this compound.

Materials:

-

Human cancer cell line of interest

-

Culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® or other appropriate extracellular matrix

-

Immunodeficient mice (e.g., NOD/SCID, NSG)

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells/mL. Keep cells on ice.

-

Animal Preparation: Anesthetize the mouse. Shave and sterilize the injection site (typically the flank).

-

Tumor Implantation: Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of the mouse.

-

Tumor Growth Monitoring: Monitor mice daily for tumor appearance. Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm3), randomize mice into treatment and control groups.

This compound Administration Protocol

Objective: To administer this compound to tumor-bearing mice according to the study design.

Materials:

-

This compound therapeutic agent

-

Vehicle control (e.g., saline, DMSO, PBS)

-

Appropriate administration equipment (e.g., oral gavage needles, syringes for injection)

-

Animal scale

Procedure:

-

Formulation Preparation: Prepare the this compound formulation at the desired concentration in the appropriate vehicle. Prepare the vehicle control in parallel.

-

Dose Calculation: Calculate the dose for each mouse based on its body weight.

-

Administration: Administer this compound via the predetermined route (e.g., oral gavage, intraperitoneal injection, intravenous injection) and schedule.

-

Monitoring: Monitor mice for any signs of toxicity, including changes in body weight, behavior, and physical appearance, immediately after dosing and daily thereafter.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition

| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value |

| Vehicle Control | 10 | 125.5 ± 10.2 | 1580.3 ± 150.7 | - | - |

| This compound (10 mg/kg) | 10 | 128.1 ± 11.5 | 750.6 ± 95.4 | 52.5 | <0.01 |

| This compound (30 mg/kg) | 10 | 126.8 ± 10.9 | 320.1 ± 45.8 | 79.7 | <0.001 |

Table 2: Body Weight Changes

| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Maximum Mean Body Weight Loss (%) |

| Vehicle Control | 10 | 20.5 ± 0.5 | 22.1 ± 0.6 | 0 |

| This compound (10 mg/kg) | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | 1.2 |

| This compound (30 mg/kg) | 10 | 20.6 ± 0.5 | 19.8 ± 0.7 | 4.5 |

Potential Signaling Pathway of Action

The mechanism of action of a novel therapeutic agent is a critical area of investigation. Assuming this compound is an inhibitor of a key oncogenic signaling pathway, such as the PI3K/AKT/mTOR pathway, the following diagram illustrates its potential mechanism.

Caption: Hypothetical mechanism of action of this compound as a PI3K inhibitor, leading to the blockade of downstream signaling and inhibition of cell proliferation.

Conclusion

These application notes provide a foundational framework for the administration and evaluation of the hypothetical therapeutic agent this compound in mouse models of cancer. Adherence to detailed and standardized protocols is essential for generating high-quality, reproducible data that can effectively guide further drug development efforts. Researchers are strongly encouraged to adapt these general guidelines to the specific characteristics of their therapeutic agent and experimental system.

Application Notes and Protocols for the Use of KN1022 in Tumor Growth Inhibition

For research use only. Not for use in diagnostic procedures.

Introduction

KN1022 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation.[1] It belongs to the quinazoline class of compounds, a well-established scaffold for the development of protein kinase inhibitors used in oncology.[2][3][4][5][6] While this compound was initially characterized as a potent inhibitor of PDGFR with an IC50 of 0.24 μM, there is limited publicly available data on its specific application in tumor growth inhibition studies.[1] These application notes provide a generalized framework and protocols for evaluating the anti-tumor activity of this compound or similar quinazoline-based PDGFR inhibitors. The methodologies described are based on standard preclinical assays used to characterize novel anti-cancer agents.

Mechanism of Action

This compound functions by inhibiting the phosphorylation of PDGFR. The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell proliferation, migration, and angiogenesis, all of which are hallmarks of cancer.[2][7] In many cancers, the PDGFR is overexpressed or constitutively activated, leading to uncontrolled tumor growth and survival. By blocking the phosphorylation of PDGFR, this compound is expected to inhibit downstream signaling cascades, thereby impeding tumor progression.

References

- 1. 4-(6,7-dimethoxy-4-quinazolinyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide | C21H22N6O5 | CID 9911005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1678166A2 - Protein kinase inhibitors - Google Patents [patents.google.com]

- 3. ils.unc.edu [ils.unc.edu]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic cinnamylphenol derivatives as cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Semi-synthesis and anti-tumor evaluation of novel 25-hydroxyprotopanaxadiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxicity of 2-methyl-4, 9-dihydro-1-substituted-1H-imidazo[4,5-g]quinoxaline-4,9-diones and 2,3-disubstituted-5,10-pyrazino[2,3-g]quinoxalinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for KN1022, a PDGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for studies involving KN1022, a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation. The following sections detail the mechanism of action, key in vitro and in vivo experimental protocols, and representative data for this compound.

Introduction

This compound is a quinazoline derivative that has been identified as a potent inhibitor of PDGFR phosphorylation with an IC50 of 0.24 μM.[1] By selectively targeting PDGFR, this compound offers a promising therapeutic strategy for diseases characterized by excessive proliferation and migration of smooth muscle cells, such as restenosis following balloon angioplasty. These notes are intended to guide researchers in designing and executing preclinical studies to further evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: PDGFR Signaling Pathway

Platelet-derived growth factor (PDGF) and its receptor (PDGFR) play a crucial role in regulating cell growth, proliferation, and migration. The binding of PDGF to its receptor triggers receptor dimerization and autophosphorylation of tyrosine residues, initiating a cascade of downstream signaling events. These pathways, including the Ras-MAPK and PI3K-Akt pathways, are central to the proliferative and migratory responses of vascular smooth muscle cells. Dysregulation of this pathway is implicated in the pathogenesis of atherosclerosis and restenosis. This compound exerts its inhibitory effect by blocking the initial phosphorylation of PDGFR, thereby preventing the activation of these downstream signaling cascades.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Experimental System | Reference |

| IC50 (PDGFR Phosphorylation) | 0.24 μM | Porcine Aortic Smooth Muscle Cells | [1] |

| Inhibition of Neointima Formation | Significant reduction at 30 mg/kg/day | Rat Carotid Artery Balloon Injury Model |

Experimental Protocols

In Vitro Studies

1. PDGFR Phosphorylation Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound on PDGF-induced PDGFR phosphorylation in porcine aortic smooth muscle cells (PASMCs).

Materials:

-

Porcine Aortic Smooth Muscle Cells (PASMCs)

-

DMEM/F12 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Recombinant human PDGF-BB

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-phospho-PDGFRβ (Tyr751) antibody

-

Anti-PDGFRβ antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Protocol:

-

Culture PASMCs in DMEM/F12 medium until they reach 80-90% confluency.

-

Serum-starve the cells for 24 hours in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-PDGFRβ and total PDGFRβ overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and calculate the ratio of phosphorylated PDGFRβ to total PDGFRβ.

2. Smooth Muscle Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on PDGF-induced proliferation of PASMCs using a BrdU incorporation assay.

Materials:

-

Porcine Aortic Smooth Muscle Cells (PASMCs)

-

DMEM/F12 medium supplemented with 10% FBS

-

Recombinant human PDGF-BB

-

This compound

-

BrdU Cell Proliferation Assay Kit

Protocol:

-

Seed PASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control in the presence of PDGF-BB (e.g., 25 ng/mL) for 24 hours.

-

Add BrdU to the medium and incubate for an additional 4 hours.

-

Fix the cells and perform the BrdU immunoassay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

In Vivo Studies

Rat Carotid Artery Balloon Injury Model

This in vivo model is used to evaluate the effect of this compound on neointima formation following vascular injury, a key process in restenosis.

Materials:

-

Male Sprague-Dawley rats (350-400 g)

-

2F Fogarty balloon catheter

-

This compound formulation for oral administration (e.g., suspended in 0.5% methylcellulose)

-

Anesthesia (e.g., ketamine/xylazine)

-

Surgical instruments

-

Tissue fixation and embedding reagents

-

Hematoxylin and eosin (H&E) and Elastica van Gieson (EVG) stains

Protocol:

-

Anesthetize the rats and expose the left common carotid artery.

-

Introduce a 2F Fogarty balloon catheter through the external carotid artery into the common carotid artery.

-

Induce endothelial denudation by inflating the balloon and withdrawing it three times.

-

Remove the catheter and ligate the external carotid artery.

-

Administer this compound (e.g., 30 mg/kg/day) or vehicle control orally, starting 3 days before surgery and continuing for 14 days after surgery.

-

At day 14 post-injury, euthanize the animals and perfuse-fix the carotid arteries.

-

Excise the injured carotid arteries, embed in paraffin, and cut cross-sections.

-

Stain the sections with H&E and EVG to visualize the neointima and media.

-

Perform morphometric analysis to measure the areas of the intima and media, and calculate the intima-to-media ratio.

Conclusion

The experimental designs and protocols outlined in these application notes provide a solid foundation for the preclinical evaluation of this compound. The in vitro assays are crucial for confirming the mechanism of action and determining the potency of the compound, while the in vivo model provides a relevant system for assessing its therapeutic potential in a disease model of restenosis. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources.

References

Application Notes and Protocols for KN1022 (Patritumab Deruxtecan) in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of KN1022, also known as Patritumab Deruxtecan or U3-1402, in various animal models. The provided protocols are based on published research and are intended to guide the design and execution of in vivo studies for this HER3-directed antibody-drug conjugate (ADC).

Mechanism of Action

This compound (Patritumab Deruxtecan) is an antibody-drug conjugate that targets the human epidermal growth factor receptor 3 (HER3).[1][2][3][4][5] It is composed of a fully human anti-HER3 IgG1 monoclonal antibody, patritumab, linked to a topoisomerase I inhibitor payload, deruxtecan (DXd), via a tetrapeptide-based cleavable linker.[1][5] The mechanism of action involves the binding of the antibody component to HER3 on the surface of tumor cells, leading to the internalization of the ADC.[1] Within the lysosome of the cancer cell, the linker is cleaved, releasing the cytotoxic payload DXd.[1] DXd then induces DNA damage and apoptosis, leading to tumor cell death.[1]

DOT script for this compound Mechanism of Action

Figure 1. Mechanism of action of this compound (Patritumab Deruxtecan).

Dosage for Animal Studies

The following tables summarize the dosages of this compound used in various preclinical animal models as reported in published studies.

Table 1: Efficacy Studies in Mouse Xenograft Models

| Cancer Type | Animal Model | Cell Line | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |

| Breast Cancer | Nude Mice | MDA-MB-453 | 0.375, 0.75, 1.5, 3, 6 | Intravenous (IV) | Single dose | [1] |

| Breast Cancer | Nude Mice | MDA-MB-453 | 3 | Intravenous (IV) | Weekly, 3 times | [1] |

| Breast Cancer | Nude Mice | HCC1569 | 3 | Intravenous (IV) | Weekly, 3 times | [1] |

| Colorectal Cancer | Nude Mice | DiFi, SW620, Colo320DM, HCT15 | 10 | Intravenous (IV) | Weekly, 4 times | [6][7] |

| Melanoma | DBA/2NCrl Mice | CM-3 (syngeneic) | Not Specified | Not Specified | Not Specified | [4] |

Table 2: Toxicology Studies

| Animal Model | Dosage (mg/kg) | Administration Route | Study Duration | Key Findings | Reference |

| Rats | Not Specified | Not Specified | Not Specified | Acceptable toxicity | [1][2] |

| Monkeys | Not Specified | Not Specified | Not Specified | Acceptable toxicity | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in animal models, compiled from published literature.

Protocol 1: Human Cancer Cell Line Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of this compound.

1. Cell Culture and Animal Husbandry:

- Human cancer cell lines (e.g., MDA-MB-453 for breast cancer, DiFi or SW620 for colorectal cancer) are cultured in appropriate media and conditions as recommended by the supplier.[6][7]

- Female athymic nude mice (or other appropriate immunodeficient strain), typically 6-8 weeks old, are used.

- Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

2. Tumor Implantation:

- Harvest cultured cancer cells during their exponential growth phase.

- Resuspend the cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel, to a final concentration of approximately 5 x 106 to 1 x 107 cells per 100 µL.

- Inject the cell suspension subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

- Calculate tumor volume using the formula: (Length x Width2) / 2.

- When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

4. Drug Preparation and Administration:

- Reconstitute this compound (Patritumab Deruxtecan) in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS), to the desired concentration. The specific formulation details are often proprietary.

- Administer the drug intravenously (IV) via the tail vein at the dosages and schedules specified in the study design (e.g., 3 mg/kg weekly for 3 weeks).[1]

- The control group should receive the vehicle alone.

5. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight of the mice throughout the study.

- The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

DOT script for Xenograft Model Workflow

"Cell_Culture" [label="1. Cell Culture\n(e.g., MDA-MB-453, DiFi)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Tumor_Implantation" [label="2. Tumor Implantation\n(Subcutaneous injection in nude mice)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Tumor_Growth" [label="3. Tumor Growth Monitoring\n(Calipers, Volume Calculation)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Randomization" [label="4. Randomization\n(Based on tumor volume)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Treatment" [label="5. Treatment Administration\n(IV injection of this compound or Vehicle)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Efficacy_Evaluation" [label="6. Efficacy Evaluation\n(Tumor growth inhibition, Body weight)", style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

"Endpoint" [label="7. Endpoint Analysis\n(Tumor excision, Histopathology)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Cell_Culture" -> "Tumor_Implantation";

"Tumor_Implantation" -> "Tumor_Growth";

"Tumor_Growth" -> "Randomization";

"Randomization" -> "Treatment";

"Treatment" -> "Efficacy_Evaluation";

"Efficacy_Evaluation" -> "Endpoint";

}

Figure 2. General workflow for a xenograft model study with this compound.

Protocol 2: Syngeneic Mouse Model for Immunotherapy Combination Studies

This protocol outlines a syngeneic model to investigate the immunomodulatory effects of this compound and its combination with immune checkpoint inhibitors.[4]

1. Cell Line and Animal Model:

- Use a murine cancer cell line that expresses HER3 (e.g., CM-3 melanoma) and is compatible with the chosen immunocompetent mouse strain (e.g., DBA/2NCrl mice).[4]

- Animals should be housed under standard conditions as described in Protocol 1.

2. Tumor Implantation and Growth Monitoring:

- Follow the tumor implantation and monitoring procedures as described in Protocol 1 for xenograft models.

3. Treatment Regimen:

- Administer this compound at an effective dose determined from previous efficacy studies.

- For combination studies, administer an anti-PD-1 antibody (or other immune checkpoint inhibitor) at a standard dose and schedule.

- Include control groups for vehicle, this compound alone, and the immune checkpoint inhibitor alone.

4. Evaluation of Antitumor Immunity:

- At specified time points, collect tumors and tumor-draining lymph nodes.

- Perform flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

- Measure the levels of cytokines and chemokines in the tumor microenvironment using techniques like ELISA or multiplex assays.

- Assess for the induction of immunogenic cell death markers, such as the release of high-mobility group box-1 (HMGB-1).[4]

Protocol 3: General Toxicology Assessment

While detailed protocols from specific toxicology studies of this compound are not publicly available, a general approach for non-GLP toxicology assessment in rodents is provided below.

1. Animal Model and Dosing:

- Use healthy, young adult rats or mice.

- Administer this compound intravenously at multiple dose levels, including a vehicle control group. Doses should be selected based on efficacy studies and a maximum tolerated dose (MTD) study.

2. Clinical Observations:

- Perform daily clinical observations for signs of toxicity, including changes in behavior, appearance, and activity.

- Record body weight and food consumption at regular intervals.

3. Hematology and Clinical Chemistry:

- At the end of the study, collect blood samples for complete blood count (CBC) and serum clinical chemistry analysis to assess effects on hematopoietic and organ function.

4. Necropsy and Histopathology:

- Perform a full necropsy on all animals.

- Collect and weigh major organs.

- Preserve organs in formalin for histopathological examination to identify any treatment-related microscopic changes.

Disclaimer

These application notes and protocols are for informational purposes only and are intended for use by qualified scientific professionals. The information provided is based on a review of publicly available scientific literature. Researchers should critically evaluate this information in the context of their own experimental designs and institutional guidelines. All animal studies must be conducted in compliance with applicable animal welfare regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

References

- 1. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. JCI - Usage information: U3-1402 sensitizes HER3-expressing tumors to PD-1 blockade by immune activation [jci.org]

- 4. U3-1402 sensitizes HER3-expressing tumors to PD-1 blockade by immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - U3-1402 sensitizes HER3-expressing tumors to PD-1 blockade by immune activation [jci.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for KN1022, a PDGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN1022 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway.[1] As a critical regulator of cell proliferation, migration, and survival, the PDGFR pathway is a key target in various pathological conditions, including cancer and fibrosis. This compound exerts its inhibitory effect on the phosphorylation of PDGFR with an IC50 of 0.24 μM, making it a valuable tool for in vitro studies aimed at elucidating the role of PDGFR signaling and for preliminary drug discovery efforts.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | Platelet-Derived Growth Factor Receptor (PDGFR) Phosphorylation | [1] |

| IC50 | 0.24 μM | [1] |

| CAS Number | 205255-11-4 |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

-

Calibrated pipettes and sterile filter tips

Protocol:

-

Determine the Desired Stock Concentration: A common starting stock concentration for in vitro studies is 10 mM. To prepare a 10 mM stock solution, first calculate the required mass of this compound using its molecular weight.

-

Weighing the Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. It is advisable to handle the compound in a chemical fume hood.

-

Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO.

-

Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, the following steps can be taken:

-

Warming: Gently warm the solution in a water bath or on a heat block at a temperature not exceeding 40°C for 5-10 minutes.

-

Sonication: Place the tube in a sonicator bath for 5-10 minutes.

-

-

Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible.

-

Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

-

Handle the powdered compound in a chemical fume hood to avoid inhalation.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

In Vitro PDGFR Phosphorylation Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on PDGFR phosphorylation in a cell-based assay.

Materials:

-

Cells expressing PDGFR (e.g., NIH-3T3, primary fibroblasts)

-

Cell culture medium and supplements

-

Platelet-Derived Growth Factor (PDGF) ligand (e.g., PDGF-BB)

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-PDGFR, anti-total-PDGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blot detection

Protocol:

-

Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

-

Serum Starvation: To reduce basal levels of receptor phosphorylation, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 12-24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in the serum-free medium. Aspirate the starvation medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) group. Incubate the cells with the inhibitor for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells by adding PDGF ligand to the medium at a predetermined optimal concentration (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, and scrape the cells.

-

Protein Quantification: Collect the cell lysates and determine the protein concentration of each sample using a protein assay kit.

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PDGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFR.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-PDGFR signal to the total PDGFR signal. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Cell Proliferation Assay

This protocol describes how to evaluate the effect of this compound on cell proliferation using a colorimetric assay such as the MTT or WST-1 assay.

Materials:

-

Cells of interest (e.g., cancer cell lines with known PDGFR expression)

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

-

Addition of Proliferation Reagent: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

-

Measurement:

-

For the MTT assay, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 (concentration that causes 50% growth inhibition).

Visualizations

Caption: PDGFR Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for using this compound in cell-based assays.

References

Application Notes and Protocols for p-PDGFR Western Blot Analysis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to assess the phosphorylation of Platelet-Derived Growth Factor Receptor (PDGFR), a key signaling molecule in various cellular processes and a target in cancer therapy. While the specific inhibitor KN1022 is not documented in publicly available scientific literature as a modulator of PDGFR signaling, the following protocols and data presentation frameworks can be adapted for any investigational compound.

Introduction to PDGFR Signaling

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival.[1] The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[2] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, which are pivotal in normal physiological processes and in the pathology of diseases like cancer.[1][2] Aberrant PDGFR signaling, through overexpression or mutation, is a hallmark of several malignancies, making it an attractive target for therapeutic intervention.[1]

Data Presentation

Quantitative analysis of p-PDGFR levels from Western blot data is crucial for evaluating the efficacy of potential inhibitors. The following tables provide a standardized format for presenting such data, allowing for clear comparison across different experimental conditions.

Table 1: In Vitro Inhibition of PDGF-BB-induced PDGFR Phosphorylation

| Treatment Group | Compound Conc. (µM) | p-PDGFRβ (Tyr751) Signal Intensity (Arbitrary Units) | Total PDGFRβ Signal Intensity (Arbitrary Units) | Normalized p-PDGFRβ/Total PDGFRβ Ratio | % Inhibition of PDGFR Phosphorylation |

| Vehicle Control | 0 | 0% | |||

| PDGF-BB (50 ng/mL) | 0 | N/A | |||

| Test Compound + PDGF-BB | 0.1 | ||||

| Test Compound + PDGF-BB | 1 | ||||

| Test Compound + PDGF-BB | 10 | ||||

| Positive Control (Imatinib) + PDGF-BB | 1 |

This table is a template for researchers to input their experimental data.

Table 2: Downstream Signaling Pathway Modulation

| Treatment Group | Compound Conc. (µM) | p-Akt (Ser473) / Total Akt Ratio | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio |

| Vehicle Control | 0 | ||

| PDGF-BB (50 ng/mL) | 0 | ||

| Test Compound + PDGF-BB | 1 | ||

| Positive Control (Imatinib) + PDGF-BB | 1 |

This table is a template for researchers to input their experimental data.

Experimental Protocols

This section details the methodology for performing a Western blot analysis to determine the phosphorylation status of PDGFR in response to stimulation and inhibition.

Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cell line with endogenous or overexpressed PDGFR (e.g., NIH/3T3, primary vascular smooth muscle cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once the cells reach the desired confluency, wash them twice with phosphate-buffered saline (PBS) and then culture them in a serum-free medium for 12-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.

-

Inhibitor Pre-treatment: Prepare stock solutions of the test compound (e.g., this compound) and a known PDGFR inhibitor (e.g., Imatinib) in an appropriate solvent (e.g., DMSO). Dilute the inhibitors to the desired final concentrations in a serum-free medium. Add the diluted inhibitors to the cells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

-

PDGF Stimulation: Following the inhibitor pre-treatment, stimulate the cells with a known concentration of a PDGF ligand, such as PDGF-BB (e.g., 50 ng/mL), for a short period (e.g., 10-15 minutes) at 37°C to induce PDGFR phosphorylation.

Lysate Preparation

-

Cell Lysis: After stimulation, place the culture plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

Western Blotting

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-